Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4
CAS No.: 1398065-81-0
Cat. No.: VC0155580
Molecular Formula: C28H46O4
Molecular Weight: 450.696
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1398065-81-0 |
|---|---|
| Molecular Formula | C28H46O4 |
| Molecular Weight | 450.696 |
| IUPAC Name | bis(3,7-dimethyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C28H46O4/c1-21(2)11-9-13-23(5)17-19-31-27(29)25-15-7-8-16-26(25)28(30)32-20-18-24(6)14-10-12-22(3)4/h7-8,15-16,21-24H,9-14,17-20H2,1-6H3/i7D,8D,15D,16D |
| Standard InChI Key | KVZQPXDGIYJYLU-HLUUBPERSA-N |
| SMILES | CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CCCC(C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Identification and Nomenclature
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is classified as a tetradeuterated derivative of the conventional phthalic acid ester family. The compound is registered with CAS number 1398065-81-0, distinguishing it from its non-deuterated analog (CAS: 316808-86-3) . Its IUPAC name, bis(3,7-dimethyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, precisely describes the molecular arrangement wherein four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This systematic naming reflects the compound's structure while highlighting its isotopic modification, which is crucial for understanding its specialized applications in analytical chemistry. The deuterium labeling pattern creates a distinct mass signature that can be readily identified through mass spectrometric techniques, establishing this compound as a valuable reference standard in research settings involving phthalate analysis .
Physical and Chemical Properties
Structural Identifiers and Chemical Representations
Analytical Applications and Research Significance
Mass Spectrometry Applications
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 serves as an invaluable internal standard in mass spectrometry-based analytical methods, particularly for the quantification of phthalate esters in environmental and biological samples. The incorporation of four deuterium atoms creates a mass shift of +4 amu relative to the non-deuterated analog, providing clear separation in mass spectra while maintaining virtually identical chromatographic behavior . This characteristic makes the compound ideal for isotope dilution mass spectrometry (IDMS), a high-precision quantitative technique that compensates for matrix effects and recovery variations during sample preparation and analysis. The compound's utility extends to various mass spectrometric platforms, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and tandem mass spectrometry (MS/MS) applications . In environmental analysis, this deuterated standard facilitates accurate quantification of phthalate contamination in water, soil, and air samples, contributing to regulatory compliance and environmental risk assessments.
Pharmacokinetic and Metabolic Studies
The role of Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 in pharmacokinetic and metabolic research represents a growing application area that leverages the unique properties of deuterium-labeled compounds. Deuteration has gained significant attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs and environmental contaminants . When used in metabolic fate studies, this deuterated compound allows researchers to track biotransformation pathways with high specificity, distinguishing between metabolites derived from the labeled compound versus those from endogenous sources or other xenobiotics. The strategic placement of deuterium atoms on the aromatic ring provides stability against metabolic exchange, ensuring the isotopic label remains intact throughout various biotransformation processes. This property is particularly valuable when investigating metabolic pathways involving phthalate esters, which are subject to complex enzymatic transformations in biological systems . The kinetic isotope effect, wherein carbon-deuterium bonds exhibit different cleavage rates compared to carbon-hydrogen bonds, can also provide mechanistic insights into metabolic processes when appropriately designed experiments are conducted.
Environmental Analysis and Biomonitoring
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 plays a crucial role in environmental analysis and human biomonitoring programs focused on phthalate exposure assessment. As phthalate esters are widespread environmental contaminants with potential health implications, accurate analytical methods are essential for exposure assessment and risk characterization. The deuterated compound provides a reliable internal standard for quantitative analysis of its non-deuterated counterpart in environmental matrices, including water, soil, air, dust, and consumer products. Its application in human biomonitoring enables precise measurement of phthalate metabolites in biological samples such as urine, serum, and breast milk, contributing to epidemiological studies on exposure patterns and potential health associations . The structural similarity between the deuterated standard and the analyte ensures comparable extraction efficiency, matrix effects, and instrumental response, fulfilling the fundamental requirements for an ideal internal standard in trace analysis applications . This analytical capability supports regulatory compliance monitoring, exposure science research, and environmental health investigations focused on this class of compounds.
Research Applications in Analytical Chemistry
The primary application domain for Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 lies in analytical chemistry, particularly in developing and validating quantitative methods for phthalate detection and quantification. The compound's specific deuterium labeling pattern creates ideal properties for internal standardization in chromatographic separations coupled with mass spectrometric detection . In method development, this deuterated analog enables scientists to optimize extraction protocols, chromatographic parameters, and mass spectrometric conditions while maintaining a constant reference point that behaves chromatographically identically to the target analyte. This property is particularly valuable when analyzing complex environmental or biological matrices where matrix effects can significantly impact quantitative accuracy . The compound's utility extends to quality control applications, where it serves as a recovery standard to monitor extraction efficiency and instrument performance across analytical batches. Its application in proficiency testing and interlaboratory comparison studies provides a standardized reference point that facilitates method harmonization and data comparability across different research groups and analytical platforms .
Emerging Applications in Environmental and Health Research
Beyond its established role in analytical chemistry, Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is finding expanding applications in environmental science and health research. The growing concern regarding phthalate exposure and potential health effects has intensified research efforts to understand exposure pathways, biological fate, and health implications of these compounds. The deuterated standard facilitates precise exposure assessment in environmental monitoring programs focused on air, water, soil, and dust matrices. In human biomonitoring, it enables accurate quantification of phthalate metabolites in urine and other biological specimens, supporting epidemiological investigations of exposure patterns across populations . The compound's utility extends to controlled laboratory studies examining phthalate degradation in environmental systems, including photolysis, hydrolysis, and biodegradation processes. In toxicological research, the deuterated compound can serve as a tool for investigating specific molecular mechanisms of phthalate-induced effects, leveraging the isotopic label to distinguish between exogenous and endogenous metabolic pathways . These diverse applications highlight the compound's versatility as a research tool spanning multiple scientific disciplines concerned with phthalate chemistry, exposure, and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume